4-(4-Chlorophenyl)-3-oxohexanenitrile
Description
4-(4-Chlorophenyl)-3-oxohexanenitrile is a nitrile-containing organic compound with a hexanenitrile backbone substituted by a 4-chlorophenyl group at position 4 and a ketone (oxo) group at position 3. Its molecular formula is C₁₂H₁₂ClNO, with a molecular weight of 225.68 g/mol.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-oxohexanenitrile |
InChI |
InChI=1S/C12H12ClNO/c1-2-11(12(15)7-8-14)9-3-5-10(13)6-4-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
YYTFKQBXIRRPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-oxohexanenitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at a temperature range of 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction time. The use of microwave-assisted synthesis has also been explored to achieve higher efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-oxohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Chlorophenyl)-3-oxohexanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 4-(4-Chlorophenyl)-3-oxohexanenitrile but differ in substituent positions, chain length, or functional groups:
2-(4-Chlorophenyl)-3-oxobutanenitrile
- Molecular Formula: C₁₀H₈ClNO
- Molecular Weight : 193.63 g/mol
- Key Differences :
- Shorter carbon chain (butanenitrile vs. hexanenitrile).
- Oxo group at position 3, but the 4-chlorophenyl group is at position 2.
- Applications : Primarily used in small-molecule pharmaceutical synthesis due to its compact structure .
2-(4-Chlorophenyl)hexanenitrile
- Molecular Formula : C₁₂H₁₄ClN
- Molecular Weight : 207.70 g/mol
- Key Differences :
- Lacks the oxo group at position 3.
- The 4-chlorophenyl group is at position 2.
- Applications : Agrochemical precursor, valued for its lipophilicity and stability in formulations .
2-(3-Chlorophenyl)-6-(4-methoxyphenyl)-3-oxo-hexanenitrile
- Molecular Formula: C₁₉H₁₈ClNO₂
- Molecular Weight : 327.81 g/mol
- Key Differences :
- Additional 4-methoxyphenyl substituent at position 4.
- Chlorophenyl group at position 3 (vs. 4 in the target compound).
- Applications : Explored in medicinal chemistry for its dual aromatic substitution, which enhances binding to biological targets .
Physicochemical and Reactivity Comparisons
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity Highlights |
|---|---|---|---|---|
| This compound | 225.68 | ~300 (est.) | Moderate | Ketone enables condensation reactions |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | 193.63 | ~250 | High | High reactivity due to shorter chain |
| 2-(4-Chlorophenyl)hexanenitrile | 207.70 | ~280 | Low | Stable under acidic conditions |
Key Observations :
- The oxo group in this compound enhances its polarity compared to non-oxo analogues like 2-(4-Chlorophenyl)hexanenitrile, improving solubility in polar solvents .
Research Findings and Challenges
- Crystallography : Single-crystal X-ray studies of related compounds (e.g., chromen derivatives) reveal planar aromatic systems and hydrogen-bonding interactions that stabilize the solid-state structure .
- Stability Issues : The oxo group in this compound may lead to degradation under strongly acidic or basic conditions, requiring careful handling .
Biological Activity
4-(4-Chlorophenyl)-3-oxohexanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H12ClN
- Molecular Weight : 219.68 g/mol
- IUPAC Name : this compound
This structure features a chlorophenyl group and a nitrile functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Nitrile Group : Acts as a ligand for metal ions, influencing various biochemical pathways.
- Chlorophenyl Group : Interacts with hydrophobic pockets in proteins, potentially altering their function and activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including antibacterial and enzyme inhibitory effects.
Antibacterial Activity
Studies have shown that the compound exhibits moderate to strong antibacterial activity against various bacterial strains. The following table summarizes the antibacterial efficacy against selected strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Salmonella typhi | 15 | 32 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
| Staphylococcus aureus | 12 | 32 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The results are summarized below:
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 5.14 ± 0.02 | Eserine (0.5 mM) |
| Urease | 2.14 ± 0.003 | Thiourea (21.25 ± 0.15) |
These findings indicate that the compound has potential as a therapeutic agent targeting these enzymes.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A recent study evaluated the antibacterial properties of various derivatives of the compound, including modifications to the chlorophenyl group. Results indicated that certain modifications enhanced antibacterial potency against Salmonella typhi and Bacillus subtilis, suggesting structure-activity relationships (SAR) that could guide future drug design . -
Enzyme Inhibition Studies :
In another research effort, the compound was tested for its ability to inhibit urease, an enzyme implicated in various pathological conditions. The study found that derivatives of this compound displayed significant inhibition, with IC50 values indicating strong potential for therapeutic applications in conditions like kidney stones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
